Decanal

Description

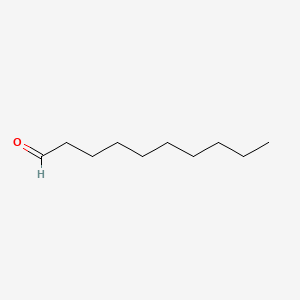

Decanal is a saturated fatty aldehyde formally arising from reduction of the carboxy group of capric acid (decanoic acid). It has a role as an antifungal agent, a fragrance and a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde.

Decanal has been reported in Camellia sinensis, Gymnodinium nagasakiense, and other organisms with data available.

Decanal is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Decanal is an organic compound with the chemical formula C9H19CHO. It is the simplest ten-carbon aldehyde. Decanal occurs naturally and is used in fragrances and flavoring. Decanal occurs in nature and is an important component in citrus along with octanal, citral, and sinensal. Decanal is also an important component of buckwheat odour .

Decanal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

decanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVZQYAVGTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021553 | |

| Record name | Decanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Decanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Decanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |

| Record name | Decaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to light-yellow liquid | |

CAS No. |

112-31-2, 112-81-2 | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Z90Q7KQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |

| Record name | DECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Decanal CAS number and molecular weight

An In-Depth Technical Guide to Decanal for Researchers and Drug Development Professionals

Abstract

Decanal (C₁₀H₂₀O), a saturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines, from flavor and fragrance science to pharmaceutical development. This guide provides a comprehensive technical overview of decanal, focusing on its core chemical identifiers, physicochemical properties, synthesis, and detailed analytical protocols. By synthesizing information from established chemical databases and scientific literature, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile C10 aldehyde. We will explore not only its fundamental characteristics, such as its CAS number and molecular weight, but also the practical methodologies for its characterization and its applications as a chemical intermediate.

Introduction to Decanal: A Molecule of Natural and Synthetic Importance

Decanal, also known as Caprinaldehyde or Decyl Aldehyde, is the ten-carbon aldehyde with the chemical formula CH₃(CH₂)₈CHO.[1][2] It is a naturally occurring organic compound and a key component in the aroma of citrus fruits, buckwheat, and coriander essential oil.[3][4] In nature, it contributes to the characteristic scent profile of many essential oils, often alongside other aldehydes like octanal and citral.[3]

Beyond its natural prevalence, decanal is a valuable molecule in industrial applications. Its strong, waxy, and citrus-peel aroma makes it a staple in the flavor and fragrance industries, where it is used to create citrus and floral nuances in perfumes, personal care products, and food flavorings.[4][5] For professionals in pharmaceutical and chemical research, decanal serves as a critical intermediate in organic synthesis, with applications in the development of pharmaceuticals, polymers, and agrochemicals.[5][6] Its role as a saturated fatty aldehyde also places it within the broader class of lipid molecules, with involvement in various biological processes.[6]

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to any research or development endeavor. Decanal is unequivocally identified by its CAS (Chemical Abstracts Service) number.

A summary of its key physicochemical properties is presented below, compiled from various authoritative sources. These parameters are critical for predicting its behavior in different solvents, designing purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2][3][6] |

| Odor | Fatty, sweet, waxy, citrus-like | [4][6] |

| Density | 0.83 g/mL | [2][3][6] |

| Boiling Point | 207-209 °C (405-408 °F) | [2][3] |

| Melting Point | 7 °C (45 °F) | [2] |

| Flash Point | 85 °C (185 °F) | [2][6] |

| Solubility | Practically insoluble in water; soluble in ethanol and oils | [6][9] |

| Vapor Pressure | ~0.15 mmHg at 20 °C | [1] |

| Refractive Index | ~1.4287 at 20 °C | [6] |

Synthesis and Manufacturing

The primary industrial synthesis of decanal is achieved through the oxidation of its corresponding alcohol, decan-1-ol (also known as decyl alcohol).[3] This transformation is a classic example of alcohol oxidation, a fundamental reaction in organic chemistry.

The choice of oxidizing agent is critical to ensure the reaction stops at the aldehyde stage without over-oxidation to the carboxylic acid (decanoic acid). A common and effective method involves using a chromium trioxide-pyridine complex, often prepared in situ.[3] This reagent is selective for the conversion of primary alcohols to aldehydes.

Caption: Synthesis of Decanal via Oxidation of Decan-1-ol.

This controlled oxidation is crucial for producing high-purity decanal required for fragrance and pharmaceutical applications. Greener synthetic alternatives are also an area of active research, aiming to replace heavy-metal-based oxidants.[1]

Analytical Characterization Protocols

Verifying the identity and purity of decanal is essential for its application in sensitive fields like drug development. The following protocols outline standard, self-validating methodologies for its characterization.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds like decanal and identifying any potential impurities. The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides structural information for identification.

Protocol:

-

Sample Preparation: Prepare a 100 ppm solution of decanal in a high-purity solvent such as hexane or dichloromethane. The choice of a non-polar solvent is logical given decanal's hydrophobic nature.[9]

-

Instrument Setup:

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aliphatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio) to avoid column overloading. The injector temperature should be set to 250 °C to ensure rapid volatilization.

-

Oven Program: Start at 60 °C (hold for 2 min), then ramp up to 220 °C at a rate of 10 °C/min. This temperature program effectively separates decanal from both more volatile and less volatile impurities.[10]

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and key fragmentation patterns of decanal and related impurities.

-

Transfer Line Temperature: 230 °C.

-

-

Data Analysis: The retention time of the major peak should correspond to that of a certified decanal standard. The resulting mass spectrum should be compared against a reference library (e.g., NIST) for confirmation.[8] Purity is calculated based on the relative peak area.

Caption: Workflow for GC-MS Purity Analysis of Decanal.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the precise molecular structure of decanal, ensuring the aldehyde functional group and the ten-carbon chain are correctly arranged.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of decanal in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton peak is well-separated from the key decanal signals.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Expected Signals:

-

A distinct triplet at ~9.7 ppm corresponding to the aldehydic proton (-CHO). This downfield shift is characteristic of an aldehyde.

-

A multiplet around 2.4 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂CHO).

-

A complex series of multiplets between ~1.2-1.6 ppm for the methylene protons of the long alkyl chain.

-

A triplet at ~0.9 ppm for the terminal methyl group (-CH₃).

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Expected Signals:

-

A peak around 202 ppm for the carbonyl carbon of the aldehyde.

-

Multiple peaks in the aliphatic region (~14-44 ppm) corresponding to the nine other carbon atoms in the chain.

-

-

-

Data Validation: The integration of the ¹H NMR signals should correspond to the number of protons (1H, 2H, 14H, 3H). The chemical shifts in both ¹H and ¹³C spectra must match established reference data for decanal.[6]

Caption: Workflow for NMR Structural Verification of Decanal.

Applications in Research and Industry

The utility of decanal is diverse, spanning multiple sectors.

-

Flavors and Fragrances: This is the most common application, where decanal is used in low concentrations to impart citrus and floral notes to consumer products like soaps, detergents, air care products, and cosmetics.[5]

-

Food Industry: As a flavoring agent, it is permitted for direct addition to food to create citrus profiles, particularly in beverages, baked goods, and confectionery.[4][5]

-

Chemical Synthesis: For drug development professionals, decanal is a valuable C10 building block. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, such as Wittig reactions, aldol condensations, and reductive aminations, to build more complex molecular scaffolds for potential therapeutic agents.[6]

-

Research: In sensory science, decanal is used as a standard compound for studying olfactory perception.[5] It also has documented roles as an antifungal agent and a plant metabolite.[6]

Safety and Handling

Decanal is classified as an irritant and requires careful handling in a laboratory setting.

-

GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[2][11]

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapor.[6][11]

-

Storage: Store in a tightly closed container in a cool, dry place below +30°C.[11] Some commercial preparations are stabilized with antioxidants like α-tocopherol to prevent oxidation.[11]

Conclusion

Decanal is a fundamentally important aliphatic aldehyde with a well-defined chemical identity and a broad spectrum of applications. Its core identifiers, CAS number 112-31-2 and molecular weight of 156.27 g/mol , provide the basis for its scientific use. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization. The detailed protocols provided in this guide offer a validated framework for ensuring the quality and identity of decanal, facilitating its successful application in both academic research and the development of new chemical entities.

References

-

Ataman Kimya. (n.d.). DECANAL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DECANAL. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Decanal. In NIST Chemistry WebBook. Retrieved from [Link][8]

-

The Good Scents Company. (n.d.). decanal (aldehyde C-10), 112-31-2. Retrieved from [Link][4]

-

National Center for Biotechnology Information (NCBI). (n.d.). Decanal. In PubChem Compound Database. Retrieved from [Link][6]

-

FooDB. (n.d.). Showing Compound Decanal (FDB012768). Retrieved from [Link][9]

-

ResearchGate. (2025). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link][10]

Sources

- 1. 癸醛 natural, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. Decanal - Wikipedia [en.wikipedia.org]

- 3. Decanal [chemeurope.com]

- 4. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Decanal | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decanal | 112-31-2 | TCI AMERICA [tcichemicals.com]

- 8. Decanal [webbook.nist.gov]

- 9. Showing Compound Decanal (FDB012768) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

Technical Guide: Natural Sources, Biosynthesis, and Bio-Isolation of Decanal

Topic: Natural Sources and Bio-Isolation of Decanal in Plants Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanal (Capraldehyde; C₁₀H₂₀O) is a saturated fatty aldehyde utilized extensively in fragrance formulation and, increasingly, in pharmacological applications due to its potent antimicrobial properties. While synthetically available, natural decanal derived from plant matrices exhibits distinct chirality and isotopic ratios critical for high-end therapeutic and organoleptic applications. This guide provides a technical analysis of high-yield botanical sources, the lipoxygenase-mediated biosynthetic pathway, and rigorous protocols for isolation and quantification.

Botanical Profiling: Quantitative Source Analysis

Decanal is not ubiquitously distributed in high concentrations; it accumulates primarily in specific tissues of Apiaceae and Rutaceae families. The choice of plant tissue (e.g., leaf vs. seed) significantly alters the yield and purity of the aldehyde fraction.

Comparative Decanal Concentrations in Key Species[1]

| Plant Species | Common Name | Tissue Source | Decanal Content (% of Essential Oil) | Major Co-Constituents |

| Coriandrum sativum | Coriander | Fresh Leaves | 14.36% – 17.91% | (E)-2-Decenal (20%), 2-Decen-1-ol |

| Coriandrum sativum | Coriander | Mature Seeds | 4.69% – 15.13% | Linalool (55-70%), |

| Citrus sinensis | Sweet Orange | Peel Oil (Cold Pressed) | 1.0% – 3.0% (Enriched fractions >70%) | Limonene (>90%), Octanal |

| Polygonum odoratum | Vietnamese Coriander | Aerial Parts | 11.6% | Dodecanal (55%), Dodecanol |

| Citrus reticulata | Mandarin | Peel Oil | 0.1% – 0.5% | Limonene, |

Technical Insight:

-

Coriander Specificity: Researchers seeking decanal should prioritize C. sativumleaves (cilantro) over seeds. While seeds are oil-rich, the volatile profile is dominated by linalool (monoterpene alcohol), whereas the leaves are dominated by aliphatic aldehydes (C10–C12), specifically decanal and (E)-2-decenal.[1]

-

Citrus Fractionation: While Citrus sinensis oil has a lower initial percentage of decanal, it is produced in massive industrial quantities. Through molecular distillation, decanal-enriched fractions (up to 73% purity) can be isolated as a byproduct of terpene removal (deterpenation).

Biosynthetic Mechanics: The Lipoxygenase Pathway[3][4][5]

In plant systems, decanal is not a primary metabolite but a cleavage product of fatty acid oxidation. The biosynthesis follows the Lipoxygenase (LOX) pathway, activated during tissue disruption or stress response.[2]

Mechanism of Action[7]

-

Substrate Release: Acyl hydrolases release free fatty acids (Linoleic acid C18:2 or Oleic acid C18:1) from membrane lipids.

-

Oxygenation: Lipoxygenase (LOX) enzymes introduce molecular oxygen to form hydroperoxides (e.g., 9-HPOD or 13-HPOD).

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the carbon chain.

-

Note: Decanal specifically arises often from the oxidation of Oleic acid or via reduction of C10 acids, though the exact C18

C10 cleavage mechanism varies by species and enzyme specificity.

-

Diagram: Biosynthetic Pathway of Aliphatic Aldehydes

Caption: The Lipoxygenase (LOX) pathway converting membrane lipids into volatile aldehydes like decanal.[2]

Isolation & Analytical Methodologies

To isolate decanal with high fidelity for drug development assays, Hydrodistillation (HD) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Solvent extraction is less specific for volatiles and may co-extract non-volatile waxes.

Protocol: Hydrodistillation of Coriandrum sativum Leaves

-

Preparation: Harvest fresh leaves (pre-flowering stage). Macerate 100g of tissue to rupture cell walls and activate the LOX pathway (enzymatic conversion occurs rapidly upon tissue damage).

-

Apparatus: Use a Clevenger-type apparatus.

-

Distillation:

-

Add 1L distilled water to the flask.

-

Boil for 3 hours.

-

Collect the essential oil (supernatant) in the graduated tube.

-

Dry over anhydrous sodium sulfate (

) to remove residual water.

-

-

Storage: Store at 4°C in amber glass vials to prevent photo-oxidation of aldehydes to carboxylic acids (decanoic acid).

Analytical Validation (GC-MS Parameters)

For the quantification of decanal, the following GC-MS conditions are recommended to separate it from the co-eluting isomer (E)-2-decenal.

-

Column: HP-5MS or DB-5 (30m

0.25mm -

Carrier Gas: Helium (1.0 mL/min).

-

Temperature Program:

-

Initial: 60°C (hold 3 min).

-

Ramp: 3°C/min to 240°C.

-

Final: 240°C (hold 5 min).

-

-

Identification: Decanal typically elutes before (E)-2-decenal. Verify using Mass Spectral Library (NIST) and Retention Indices (RI ~1201 on DB-5).

Diagram: Extraction & Analysis Workflow

Caption: Workflow for the isolation of volatile decanal from plant matrices using hydrodistillation.

Pharmacological Applications in Drug Development

Decanal is not merely a fragrance ingredient; it is a bioactive permeation enhancer and antimicrobial agent.

Antimicrobial Mechanism (Membrane Disruption)

Decanal acts as a lipophilic agent that integrates into the bacterial cell membrane.

-

Target: Gram-negative bacteria (e.g., Salmonella choleraesuis, Escherichia coli).

-

Mechanism: The C10 aldehyde chain disrupts the phospholipid bilayer packing, increasing permeability. This leads to the leakage of intracellular electrolytes and loss of membrane potential.

-

Efficacy: Studies indicate decanal has an MIC (Minimum Inhibitory Concentration) of approximately 100

g/mL against Salmonella, comparable to some standard antibiotics.[3]

Antifungal Activity

Decanal exhibits cytotoxicity against fungal pathogens like Penicillium digitatum and Saccharomyces cerevisiae.

-

Action: It causes distortion of mycelia and loss of cytoplasm, effectively halting fungal growth.

Synergistic Potential

In drug delivery, decanal's ability to alter membrane fluidity makes it a candidate for transdermal drug delivery systems , enhancing the penetration of other therapeutic agents across the stratum corneum.

References

-

Bhuiyan, M. N. I., et al. (2009). Chemical composition of leaf and seed essential oil of Coriandrum sativum L. from Bangladesh. Bangladesh Journal of Pharmacology.[4] 5

-

Shahwar, M. K., et al. (2012). Isolation and Biological Activities of Decanal, Linalool, Valencene, and Octanal from Sweet Orange Oil.[6] Journal of Food Science.[7] 8

-

Padalia, R. C., et al. (2011). Volatile Constituents of Leaf and Seed Essential Oil of Coriandrum sativum L. Journal of Essential Oil Bearing Plants. 1

-

Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway.[9][10] Annual Review of Plant Biology. 11

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8175, Decanal.3

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decanal | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. greenplantsforgreenbuildings.org [greenplantsforgreenbuildings.org]

- 5. Chemical composition and antimicrobial activity of the essential oils in different populations of Coriandrum sativum L. (coriander) from Iran and Iraq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Isolation and biological activities of decanal, linalool, valencene, and octanal from sweet orange oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 11. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Decanal Functional Group and its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aldehyde Moiety in Decanal

Decanal, a saturated fatty aldehyde with the chemical formula CH₃(CH₂)₈CHO, is a naturally occurring organic compound found in various biological systems, from citrus fruits to humans.[1] It is a colorless to light yellow liquid characterized by a distinctive fatty, waxy odor that becomes pleasantly citrus-like upon dilution.[2] Beyond its well-established role as a key component in the fragrance and flavor industries, decanal's aldehyde functional group imparts a rich and versatile reactivity that makes it a valuable intermediate in organic synthesis, with applications extending to the pharmaceutical and polymer fields.[3]

This guide provides a comprehensive exploration of the decanal functional group, delving into its electronic structure, inherent reactivity, and participation in a range of pivotal organic transformations. We will examine the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the analytical techniques essential for the characterization of both the starting material and its derivatives.

The Aldehyde Functional Group: A Hub of Reactivity

The chemical behavior of decanal is dominated by its terminal aldehyde (-CHO) group. This functional group consists of a carbonyl center (a carbon atom double-bonded to an oxygen atom) bonded to a hydrogen atom and a nine-carbon alkyl chain.

The polarity of the carbon-oxygen double bond is the primary determinant of the aldehyde's reactivity. The high electronegativity of the oxygen atom polarizes the C=O bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles.

Furthermore, the presence of a hydrogen atom attached to the carbonyl group makes aldehydes susceptible to oxidation, a key distinction from ketones. The relatively weak C-H bond can be readily cleaved, allowing for the facile conversion of aldehydes to carboxylic acids.

Key Reactions of the Decanal Functional Group

The unique structural features of the aldehyde group in decanal allow it to participate in a diverse array of chemical reactions, making it a versatile building block in synthetic chemistry. The most important of these include oxidation, reduction, and a variety of nucleophilic addition reactions.

Oxidation of Decanal to Decanoic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. In the case of decanal, this reaction yields decanoic acid, a valuable fatty acid with its own range of applications.

Mechanistic Insight: The oxidation process involves the conversion of the aldehyde C-H bond into a C-O bond. This can be achieved using a variety of oxidizing agents. The reaction generally proceeds through the formation of a hydrate intermediate in aqueous media, which is then oxidized.

Causality of Experimental Choices: Heating the reaction mixture under reflux is a common practice in aldehyde oxidations.[2][4][5] This technique allows the reaction to be carried out at a sustained, elevated temperature (the boiling point of the solvent) without loss of volatile reactants or intermediates, thereby maximizing the reaction rate and ensuring the completion of the oxidation to the carboxylic acid.[5][6][7]

Experimental Protocol: Oxidation of Decanal with Potassium Dichromate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine decanal and an excess of a solution of potassium dichromate(VI) in dilute sulfuric acid.[8]

-

Heating: Gently heat the mixture to reflux. The color of the solution will change from orange (Cr₂O₇²⁻) to green (Cr³⁺) as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The decanoic acid can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or recrystallization.

Oxidation of Decanal to Decanoic Acid

Caption: Oxidation of decanal to decanoic acid.

Reduction of Decanal to 1-Decanol

The reduction of an aldehyde yields a primary alcohol. The reduction of decanal produces 1-decanol, a fatty alcohol used in the production of surfactants, plasticizers, and as a fragrance component.

Mechanistic Insight: The reduction of an aldehyde involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.[9][10]

Causality of Experimental Choices: Protic solvents like methanol or ethanol are often used in sodium borohydride reductions.[1][11][12] While NaBH₄ can react with these solvents, the reaction is slow enough at low temperatures to allow for the efficient reduction of the aldehyde.[11] The protic solvent also serves as the proton source for the final protonation step to form the alcohol.[9]

Experimental Protocol: Reduction of Decanal with Sodium Borohydride [1]

-

Reaction Setup: Dissolve decanal in a suitable solvent such as methanol or ethanol in a flask. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in portions. The reaction is exothermic, and the temperature should be maintained below 25°C.

-

Reaction Monitoring: Monitor the reaction by TLC until the decanal is consumed.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Extract the product with a suitable organic solvent (e.g., dichloromethane).[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-decanol. The product can be further purified by distillation.

Reduction of Decanal to 1-Decanol

Caption: Reduction of decanal to 1-decanol.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Experimental Protocol: Wittig Reaction of Decanal [13]

-

Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous ether solvent.

-

Reaction with Decanal: The solution of the ylide is cooled, and a solution of decanal in the same anhydrous solvent is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Wittig Reaction of Decanal

Caption: Wittig reaction of decanal with a phosphorus ylide.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The reaction of decanal with a Grignard reagent produces a secondary alcohol.

Mechanistic Insight: The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of decanal. The resulting alkoxide is then protonated in a subsequent work-up step to yield the alcohol.

Causality of Experimental Choices: Grignard reactions must be carried out under strictly anhydrous (dry) conditions. Grignard reagents are highly basic and will react with even trace amounts of water, which is more acidic, to form an alkane, thereby quenching the reagent.[14][15] Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice because they are aprotic and can solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[8][16]

Experimental Protocol: Grignard Reaction of Decanal

-

Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with an alkyl or aryl halide in anhydrous diethyl ether or THF.

-

Reaction with Decanal: To the freshly prepared Grignard reagent, slowly add a solution of decanal in the same anhydrous solvent at a low temperature (e.g., 0 °C).

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid.

-

Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography or distillation.

Grignard Reaction of Decanal

Caption: Grignard reaction of decanal.

Analytical Characterization of Decanal and its Reaction Products

The purity of decanal and the successful transformation to its derivatives must be confirmed through rigorous analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are indispensable tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

-

Gas Chromatogram: The retention time in the gas chromatogram is a characteristic property of a compound under a specific set of GC conditions. The appearance of a new peak with a different retention time and the disappearance of the peak corresponding to decanal indicate a successful reaction.[2]

-

Mass Spectrum: The mass spectrometer provides a fragmentation pattern that is a unique fingerprint of a molecule. For decanal, characteristic fragments arise from the cleavage of the alkyl chain.[17][18][19][20] The molecular ion peak (M⁺) will be observed at m/z 156. In the mass spectra of the reaction products, the molecular ion peak will shift according to the mass of the newly formed molecule. Analysis of the fragmentation patterns of the products can confirm the structural changes that have occurred.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[3]

-

Decanal: The FTIR spectrum of decanal will show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.[21] A characteristic feature of aldehydes is the presence of two weak to medium C-H stretching bands for the aldehydic proton, usually found between 2700-2850 cm⁻¹.[22][23]

-

Reaction Products:

-

Decanoic Acid (Oxidation): The disappearance of the aldehyde C-H stretches and the appearance of a very broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid, along with a C=O stretch (around 1700-1725 cm⁻¹), confirms the oxidation.

-

1-Decanol (Reduction): The disappearance of the C=O stretch and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) indicate the formation of an alcohol.

-

Alkene (Wittig Reaction): The disappearance of the C=O stretch and the appearance of a C=C stretch (around 1620-1680 cm⁻¹) and =C-H bending vibrations confirm the formation of the alkene.

-

Secondary Alcohol (Grignard Reaction): Similar to the reduction product, the spectrum will show a broad O-H stretch and the disappearance of the aldehyde's C=O stretch.

-

Safety and Handling

Decanal and many of the reagents used in its transformations require careful handling in a well-ventilated laboratory fume hood.[24][25][26][27] Appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or butyl rubber), and a lab coat, should be worn at all times.[24][27] Grignard reagents are pyrophoric and react violently with water, necessitating the use of anhydrous solvents and an inert atmosphere.[14]

Conclusion

The aldehyde functional group in decanal provides a gateway to a vast landscape of chemical transformations. Its electrophilic carbonyl carbon and oxidizable C-H bond make it a versatile substrate for a wide range of reactions, including oxidation, reduction, and nucleophilic additions. A thorough understanding of the mechanisms of these reactions and the rationale behind the experimental conditions is paramount for the successful synthesis of a diverse array of valuable compounds for research, drug development, and various industrial applications.

References

-

Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (n.d.). Retrieved from [Link]

-

Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]

-

askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Quora. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

-

PubChem. (n.d.). Decanal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). decanal (aldehyde C-10), 112-31-2. Retrieved from [Link]

-

Reddit. (2022, April 30). [A levels] Heat under reflux?. Retrieved from [Link]

- Google Patents. (n.d.). US8461100B1 - Decenal mixtures and their use in perfume compositions.

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

ResearchGate. (2017, February 13). The reductive decyanation reaction: An overview and recent developments. Retrieved from [Link]

-

PSIBERG. (2022, August 17). Heating Under Reflux: Chemistry, Setup, and Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Flavors and Fragrances, 2. Aliphatic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Decanal. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 4). What is "heating under reflux"?. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 28). How Decane Catalyzes Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]

-

An Aroma Chemical Profile: Aldehyde C-11. (n.d.). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

-

RSC Publishing. (n.d.). A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Decanal - The Ingredient Directory. Retrieved from [Link]

-

YouTube. (2014, September 15). Why do we make Grignard Reagents in Ether (why not water?). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 1.4K: Reflux. Retrieved from [Link]

-

YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DECANAL. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

The Student Room. (2014, January 7). why reflux? (alcohol to ketone). Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). Using Flavor Chemistry To Design and Synthesize Artificial Scents and Flavors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of segments of aldehydes patterns extracted from the raw GC-MS abundance matrix. Left, from top. Retrieved from [Link]

-

YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. reddit.com [reddit.com]

- 3. chemimpex.com [chemimpex.com]

- 4. psiberg.com [psiberg.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thestudentroom.co.uk [thestudentroom.co.uk]

- 8. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sodium Borohydride [commonorganicchemistry.com]

- 13. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 17. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. youtube.com [youtube.com]

- 24. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 27. quora.com [quora.com]

A Technical Guide to the Biological Roles of Decanal in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanal, a saturated ten-carbon aldehyde, is a ubiquitous semiochemical in the insect world, playing a critical and multifaceted role in their survival, communication, and interaction with the environment. This technical guide synthesizes current research to provide an in-depth understanding of decanal's function as a pheromone, allomone, and kairomone. We will explore its involvement in crucial insect behaviors such as aggregation, alarm signaling, and host-plant interactions. Furthermore, this guide details the molecular and physiological mechanisms of decanal perception, outlines robust experimental methodologies for its study, and discusses its potential applications in pest management and the development of novel control agents. This document is intended to serve as a comprehensive resource, grounded in scientific integrity, to facilitate advanced research and application in chemical ecology and related fields.

Introduction: Decanal as a Key Semiochemical

Decanal (C₁₀H₂₀O) is a straight-chain aldehyde that functions as a semiochemical—a chemical substance that carries a message for the purpose of communication.[1] These signals are pivotal in mediating interactions both within and between species.[2] In the intricate chemical language of insects, decanal is a versatile "word," employed in a variety of contexts that are essential for survival and reproduction. Its roles are not mutually exclusive; a single compound can act as a pheromone to conspecifics while simultaneously acting as a kairomone to a predator. Understanding these diverse roles is fundamental to deciphering insect behavior and ecology.

The Multifaceted Roles of Decanal in Insect Behavior

Decanal's function is highly context-dependent, varying significantly across different insect species and ecological scenarios.

Decanal as a Pheromone: Intraspecific Communication

Pheromones are chemical signals that trigger a social response in members of the same species. Decanal is a known component of several types of pheromones.

-

Aggregation Pheromones: In species like the common bed bug (Cimex lectularius) and certain cockroaches, aldehydes, including decanal, are key components of aggregation pheromones. These signals guide individuals to suitable shelters and promote group living, which can offer protection and increase mating opportunities.

-

Alarm Pheromones: When threatened, some social and subsocial insects release alarm pheromones to warn conspecifics of danger.[3] Decanal has been identified as a component of the alarm pheromone blend in various species, including some bees and ants.[4] The release of this compound can induce behaviors such as dispersal, aggression, or panic, effectively reducing predation risk for the colony.[5]

Decanal as an Allomone: Interspecific Defense

Allomones are semiochemicals that benefit the emitter by modifying the behavior of a receiver of a different species. Decanal can function as a defensive compound. Its potent aroma can act as a repellent to potential predators or competitors, providing a chemical shield for the insect. For instance, the release of decanal by a larval insect may deter an ant or a spider from attacking.

Decanal as a Kairomone: Eavesdropping by Enemies

In an evolutionary arms race, what serves as a warning signal for one species can become a dinner bell for another.[3] A kairomone is a semiochemical that benefits the receiver but is disadvantageous to the emitter.[5] Predators and parasitoids have evolved to "eavesdrop" on the chemical cues of their prey.[6] Decanal, released by a herbivorous insect, can be intercepted by a parasitoid wasp, guiding it to a suitable host for its eggs.[2][7] This makes the insect's own communication signal a liability.[5]

Decanal in Host-Plant Interactions

Decanal is also a common plant volatile organic compound (VOC).[8] Plants release a complex bouquet of chemicals that insects use to locate food sources and oviposition sites.[9] Decanal can act as a crucial cue, signaling a suitable host plant to a herbivorous insect.[10] Conversely, when a plant is damaged by an herbivore, it can release a specific blend of herbivore-induced plant volatiles (HIPVs), which may include decanal.[11] This altered scent profile can repel other herbivores or, fascinatingly, attract the natural enemies of the attacking insect, a phenomenon known as "indirect defense."[8]

Molecular and Physiological Mechanisms of Perception

The detection of decanal, like other odorants, is a complex process initiated at the insect's antennae.[12]

Olfactory Receptors and Neurons

Insects possess specialized Olfactory Sensory Neurons (OSNs) housed within sensory hairs called sensilla on their antennae.[13] These neurons express specific transmembrane proteins known as Odorant Receptors (ORs) or Ionotropic Receptors (IRs).[14][15] An incoming decanal molecule binds to an Odorant-Binding Protein (OBP) within the sensillar lymph, which transports it to a specific OR on the dendritic membrane of an OSN.[16] The binding of decanal to its receptor initiates a signal transduction cascade.

Signal Transduction Pathway

Insect ORs are unique ligand-gated ion channels.[17] Upon ligand binding, the receptor complex, which typically includes a highly conserved co-receptor (Orco), undergoes a conformational change, opening an ion channel.[18] This allows cations to flow into the neuron, causing a depolarization of the cell membrane.[18] If this depolarization reaches a threshold, it triggers an action potential, which is then transmitted along the axon to the antennal lobe of the insect's brain for processing.[16][18]

Experimental Methodologies

Studying the effects of decanal requires a multi-pronged approach combining chemical analysis, electrophysiology, and behavioral assays.

Chemical Analysis: Identification and Quantification

Objective: To identify and quantify decanal in insect secretions or plant headspace. Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[19]

Protocol: Headspace Volatile Collection and GC-MS Analysis

-

Sample Collection:

-

Place the insect (or plant material) in a clean, airtight glass chamber.

-

Draw air through the chamber for a set period (e.g., 1-24 hours) using a low-flow vacuum pump.

-

Pass the air through a trap containing a sorbent material (e.g., Porapak Q or Tenax) to capture the volatile compounds.

-

Causality: This aeration method collects naturally released volatiles without harming the organism, providing a realistic chemical profile.

-

-

Elution:

-

Wash the sorbent trap with a high-purity solvent (e.g., hexane or dichloromethane) to elute the captured compounds.

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

The GC separates the compounds based on their boiling points and polarity.

-

The MS fragments the molecules and provides a mass spectrum, which is a unique "fingerprint" for identification.

-

Compare the retention time and mass spectrum of the unknown peak to a synthetic decanal standard for definitive identification and quantification.

-

Self-Validation: The use of an authenticated standard is critical for confirming the identity of the compound and creating a calibration curve for accurate quantification.

-

Electrophysiology: Measuring Neural Responses

Objective: To determine if an insect's antenna can detect decanal. Core Technique: Electroantennography (EAG).[20]

Protocol: Electroantennogram (EAG) Recording

-

Antenna Preparation:

-

Stimulus Delivery:

-

Create a serial dilution of synthetic decanal in a solvent like mineral oil.

-

Apply a known amount to a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air through the pipette, directing the odor plume over the antennal preparation.

-

-

Recording and Analysis:

-

Use a high-impedance amplifier to record the voltage difference between the two electrodes.[20]

-

A negative voltage deflection upon stimulation indicates a depolarization event, representing the summed response of many OSNs.[22]

-

Measure the amplitude of this deflection (in millivolts).

-

Self-Validation: A solvent-only puff (control) and a known positive control (a compound known to elicit a strong response) must be used to ensure the observed response is specific to decanal and the preparation is viable.

-

Behavioral Assays: Observing Insect Response

Objective: To determine if decanal elicits a behavioral response (attraction, repulsion, etc.). Core Technique: Y-Tube Olfactometer.[23]

Protocol: Y-Tube Olfactometer Bioassay

-

Setup:

-

A Y-tube olfactometer is a glass or acrylic tube shaped like a 'Y'.[24]

-

A purified, humidified airstream is passed through each arm of the 'Y' and exits through the base.

-

The test compound (decanal) is introduced into the airstream of one arm (the "treatment" arm), while the other arm receives only the solvent (the "control" arm).[23]

-

-

Bioassay:

-

Introduce a single insect into the base of the Y-tube.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice between the two arms.

-

A choice is recorded when the insect crosses a line a certain distance into one of the arms.

-

Test a sufficient number of insects (e.g., 30-50) to achieve statistical power.

-

-

Data Analysis:

-

Analyze the results using a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.

-

Self-Validation: To avoid spatial bias, the position of the treatment and control arms should be swapped halfway through the experiment. The glassware must be meticulously cleaned between trials to prevent chemical residue contamination.

-

Data Presentation: Summary of Responses

The following table summarizes hypothetical but representative data from the described experiments.

| Insect Species | Context | Decanal Role | EAG Response (mV, rel. to control) | Olfactometer Response (% Attraction) |

| Cimex lectularius | Aggregation | Pheromone | 1.2 ± 0.2 | 75% (p < 0.01) |

| Apis mellifera | Colony defense | Alarm Pheromone | 0.8 ± 0.1 | 80% Repulsion (p < 0.01) |

| Cotesia marginiventris | Host foraging | Kairomone | 1.5 ± 0.3 | 82% (p < 0.001) |

| Manduca sexta | Host-plant location | Kairomone | 0.9 ± 0.2 | 70% (p < 0.01) |

Applications and Future Directions

A thorough understanding of decanal's role in insect biology opens avenues for innovative pest management strategies.[25]

-

Pest Management: Synthetic decanal can be incorporated into lures for monitoring and mass-trapping pest insects. Conversely, it could be used as a repellent to protect crops or deter disease vectors.[1]

-